molecular formula C7H14ClNO3 B14029285 (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride

(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride

Cat. No.: B14029285
M. Wt: 195.64 g/mol
InChI Key: JNCOHYQEBRIXAK-PQAGPIFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring a tetrahydrofuran (THF) ring substituted at the β-carbon of the amino acid backbone. The THF moiety, a five-membered oxygen-containing heterocycle, confers unique conformational rigidity and polarity to the molecule. This compound is synthesized via regioselective condensation and aza-Michael addition reactions, as demonstrated in protocols for analogous pyrazole-containing derivatives . Applications span pharmaceutical intermediates, peptidomimetics, and chiral building blocks in organic synthesis.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

(2S)-2-amino-3-(oxolan-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5?,6-;/m0./s1

InChI Key

JNCOHYQEBRIXAK-PQAGPIFVSA-N

Isomeric SMILES

C1COCC1C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1COCC1CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride typically involves:

  • Construction of the tetrahydrofuran ring or introduction of a preformed tetrahydrofuran substituent onto a suitable α-amino acid precursor.
  • Formation of the chiral α-amino acid backbone with the correct stereochemistry.
  • Conversion to the hydrochloride salt to enhance stability and facilitate purification.

Key Synthetic Approaches

While direct literature specifically on this compound is limited, analogous synthetic routes for structurally related α-amino acids with heterocyclic side chains provide insights:

Starting from L-Aspartic Acid Derivatives
  • L-Aspartic acid derivatives serve as chiral starting materials due to their availability and stereochemical configuration.
  • Protection of amino and carboxyl groups (e.g., Boc protection, esterification) is performed to enable selective functionalization.
  • Introduction of the tetrahydrofuran ring can be achieved via nucleophilic substitution or cyclization reactions on suitably functionalized side chains.
Ynone-Derived α-Amino Acids and Heterocyclization
  • Synthesis of ynone intermediates by reaction of alkynyl lithium salts with Weinreb amides derived from protected L-aspartic acid esters.
  • Subsequent heterocyclization reactions with amidines under Lewis acid catalysis (e.g., ytterbium triflate) afford pyrimidine or related heterocyclic α-amino acid derivatives.
  • Although this method focuses on pyrimidine derivatives, the strategy exemplifies the use of ynone intermediates and Lewis acid catalysis for constructing heterocyclic α-amino acids with controlled stereochemistry.

Specific Preparation of the Tetrahydrofuran Substituent

  • The tetrahydrofuran ring (oxolane) can be introduced by ring-closing reactions starting from dihydroxy or halo-alcohol precursors.
  • Stereoselective synthesis of the 3-substituted tetrahydrofuran ring is critical to ensure the (S)-configuration at the α-carbon.
  • Methods include intramolecular nucleophilic substitution, ring-closing metathesis, or oxidative cyclization.

Formation of the Hydrochloride Salt

  • The free amino acid is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).
  • This step facilitates crystallization and purification, yielding a stable, isolable compound suitable for further applications.

Data Table: Summary of Synthetic Parameters and Yields from Analogous α-Amino Acid Syntheses

Step Reagents/Conditions Yield (%) Notes
Protection of L-aspartic acid Boc2O, t-butyl esterification >90 High yield, standard protection
Weinreb amide formation N,O-dimethylhydroxylamine hydrochloride, TBTU 92 Enables ynone intermediate synthesis
Ynones synthesis Alkynyl lithium salts, n-BuLi 61-89 Variable yields depending on substituents
Heterocyclization Benzamidine hydrochloride, Yb(OTf)3 catalyst, K2CO3, THF, 48h 61-89 Lewis acid catalysis improves yield
Deprotection and salt formation 1 M HCl, mild conditions >90 Efficient removal of protecting groups and salt formation

*Note: These data are adapted from analogous pyrimidine-derived α-amino acid syntheses and provide a framework for the preparation of tetrahydrofuran-substituted analogues.

Analytical and Purification Techniques

  • Purification is generally achieved by crystallization of the hydrochloride salt.
  • Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
  • Optical rotation measurements verify the (S)-configuration.

Research Findings and Challenges

  • The stereoselective synthesis of the tetrahydrofuran ring-substituted α-amino acid is challenging due to the need for precise control over ring formation and stereochemistry.
  • Lewis acid catalysis (e.g., ytterbium triflate) has been shown to enhance heterocyclization yields in related systems, suggesting its potential utility in synthesizing (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid derivatives.
  • The hydrochloride salt form improves compound stability and handling, facilitating biological and chemical applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the amino acid backbone .

Scientific Research Applications

(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Heterocyclic Substitutions

Compounds with heterocyclic β-substituents share structural motifs but differ in ring size, electronic properties, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituent Structural Impact Source
(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride C₇H₁₄ClNO₃ 195.65 (calc.) Tetrahydrofuran-3-yl Five-membered oxygen ring; moderate polarity
(2S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride C₆H₁₀ClN₃O₂ ~199.62 (calc.) Pyrazole Aromatic nitrogen-rich ring; increased basicity
(2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride C₆H₁₀ClN₃O₃ 207.62 Hydroxy-imidazole Basic imidazole ring; pH-dependent solubility

Key Differences :

  • The THF ring in the target compound provides an aliphatic, electron-rich environment, whereas pyrazole and imidazole derivatives introduce aromaticity and nitrogen-based reactivity.
  • Imidazole-containing analogs (e.g., ) may exhibit enhanced hydrogen-bonding capacity compared to THF, influencing bioavailability and target binding .

Aromatic and Fluorinated Derivatives

Substitutions with aromatic or fluorinated groups alter electronic properties and metabolic stability:

Compound Name Molecular Formula Molecular Weight Key Substituent Structural Impact Source
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride C₉H₁₀ClFNO₃ 237.64 4-Fluoro-3-hydroxyphenyl Electron-withdrawing fluorine; phenolic OH
3-(2-Naphthyl)-L-alanine hydrochloride C₁₃H₁₄ClNO₂ 259.71 2-Naphthyl Hydrophobic polycyclic aromatic system

Key Differences :

  • Fluorinated derivatives (e.g., ) may exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Boron-Containing and Tetrahydropyran Derivatives

Functional groups like boronic acids or larger oxygen heterocycles enable distinct applications:

Compound Name Molecular Formula Molecular Weight Key Substituent Structural Impact Source
(2S)-2-Amino-3-(4-boronophenyl)propanoic acid hydrochloride C₉H₁₂BClNO₄ 244.46 4-Boronophenyl Boronic acid for Suzuki couplings
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride C₈H₁₆ClNO₃ 209.67 Tetrahydropyran-4-yl Six-membered oxygen ring; increased flexibility

Key Differences :

  • Boronated compounds () are valuable in medicinal chemistry as protease inhibitors or cross-coupling reagents, unlike the non-reactive THF group .

Stereochemical Variants

Stereochemistry significantly impacts biological activity:

Compound Name Molecular Formula Molecular Weight Key Feature Source
(2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride C₇H₁₄ClNO₃ 195.65 Diastereomeric THF attachment
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride C₈H₁₆ClNO₃ 209.67 (2S) configuration

Key Differences :

  • Diastereomers (e.g., ) may exhibit divergent binding affinities to chiral biological targets, underscoring the importance of stereochemical control in synthesis .

Biological Activity

(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride, with the CAS number 1344964-79-9, is a compound of significant interest in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.

The compound's molecular formula is C7H13NO3, and it has a molecular weight of 159.18 g/mol. Its structure features a tetrahydrofuran moiety, which contributes to its unique properties and potential biological activities. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications .

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. The presence of the amino group suggests potential roles in neurotransmission or as a modulator of metabolic pathways. However, specific mechanisms of action are still under investigation.

Anticancer Potential

Preliminary studies have suggested that compounds similar to (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid may exhibit anticancer properties. For instance, analogs have shown activity against human cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma). These studies typically employ assays like MTT to assess cell viability and proliferation following treatment with these compounds .

In Vitro Studies

  • Cell Line Testing : In vitro studies demonstrated that certain derivatives of tetrahydrofuran compounds can inhibit the growth of specific cancer cell lines. For example, one study reported significant cytotoxic effects against MCF-7 cells when treated with structural analogs .
  • Binding Affinities : Research focusing on binding affinities to target proteins has been crucial in elucidating the biological activity of these compounds. Molecular docking simulations have indicated strong interactions between similar compounds and key proteins involved in cell proliferation and survival .

Comparative Analysis

Compound NameMolecular FormulaNotable Activity
(2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acidC7H13NO3Potential anticancer activity
2-Amino-2-(tetrahydrofuran-3-yl)acetic acidC6H12ClNO3Versatile building block in synthesis
Methyl 2-amino-2-(tetrahydrofuran-3-YL)acetateVariesDifferent reactivity profiles due to methyl group

This table summarizes the structural similarities and differences among related compounds, highlighting their unique biological activities.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that capitalize on the reactivity of the tetrahydrofuran ring. Its applications extend beyond medicinal chemistry into fields such as organic synthesis, where it serves as a versatile building block for more complex molecules .

Q & A

Q. What are the key considerations in designing a synthetic route for (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves:
  • Amino Group Protection : Use of Boc (tert-butoxycarbonyl) or Fmoc groups to protect the primary amine during coupling reactions .
  • Tetrahydrofuran Substituent Introduction : Coupling the protected amino acid with a tetrahydrofuran-3-yl intermediate via nucleophilic substitution or Michael addition, often employing reagents like HATU or EDC to activate carboxyl groups .
  • Deprotection and Salt Formation : Acidic cleavage (e.g., HCl in diethyl ether) to remove protecting groups and form the hydrochloride salt .
  • Critical Factors : Solvent choice (e.g., DMF for polar intermediates), temperature control to avoid racemization, and purification via recrystallization or HPLC to ensure stereochemical purity .

Q. How can the stereochemical integrity of the compound be maintained during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of L-serine or other chiral starting materials with defined configurations to preserve the (2S) stereochemistry .
  • Low-Temperature Reactions : Conducting coupling steps at 0–4°C to minimize epimerization .
  • Analytical Validation : Regular monitoring via chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify the tetrahydrofuran ring protons (δ 1.5–2.5 ppm) and α-amino acid backbone .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated for C8_8H14_{14}ClNO3_3: 195.65 g/mol) .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection at 210–220 nm to assess purity (>95%) and detect diastereomeric impurities .

Advanced Research Questions

Q. How do variations in reaction conditions affect the yield and purity of the compound?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may increase side reactions; switching to THF can reduce byproducts .
  • Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) in acylation steps improves reaction rates but requires careful stoichiometry to avoid over-acylation .
  • Temperature-Dependent Racemization : Elevated temperatures (>25°C) during deprotection can lead to ~5–10% racemization, necessitating strict thermal control .

Q. What are the common sources of data discrepancies in the characterization of this compound, and how can they be resolved?

  • Methodological Answer :
  • Polymorphism in Crystallization : Variations in melting points or XRD patterns due to solvent-dependent crystallization. Resolution: Use single-solvent recrystallization and compare with literature data .
  • 1^1H NMR Signal Overlap : Tetrahydrofuran ring protons may overlap with α-protons. Resolution: Employ 13^{13}C NMR or 2D-COSY to assign signals unambiguously .
  • Mass Spectra Adducts : Sodium or potassium adducts in MS can distort molecular ion peaks. Resolution: Use formic acid in mobile phases to suppress adduct formation .

Q. How does the tetrahydrofuran-3-yl substituent influence the compound’s interactions in biological systems compared to other cyclic ether substituents?

  • Methodological Answer :
  • Hydrogen Bonding vs. Hydrophobicity : The tetrahydrofuran oxygen participates in H-bonding with enzymes (e.g., aminoacyl-tRNA synthetases), unlike fully hydrophobic cyclohexyl groups. This enhances target binding but may reduce membrane permeability .
  • Conformational Rigidity : The tetrahydrofuran ring restricts side-chain rotation, favoring specific bioactive conformations. Comparative studies with pyrrolidine or tetrahydropyran analogs show 2–3× higher binding affinity in kinase assays .
  • Metabolic Stability : The tetrahydrofuran moiety resists oxidative metabolism better than furan, as shown in microsomal stability assays (t1/2_{1/2} > 120 mins vs. <30 mins for furan derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.